Disialyloctasaccharide

Glycomics Analytical Chemistry Biochemical Reagents

Inconsistent glycan standards compromise MALDI-TOF quantitative reproducibility. Disialyloctasaccharide (CAS 58902-60-6) is a structurally homogeneous, >98% HPLC-purity biantennary N-glycan with two terminal α(2→6)-linked sialic acids, providing a reliable internal standard for glycan profiling. • Quantitative normalization at 60 μM in MALDI-TOF MS serum glycomics • Defined transglycosylation donor for Endo-M-N175Q glycoprotein remodeling • Specific probe for SSA lectin and Siglec binding studies • HPLC method development reference standard

Molecular Formula C76H125N5O57
Molecular Weight 2020.8 g/mol
CAS No. 58902-60-6
Cat. No. B1496904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisialyloctasaccharide
CAS58902-60-6
Molecular FormulaC76H125N5O57
Molecular Weight2020.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1
InChIKeyYQWQHDSJVQCIQT-BNIJKCBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disialyloctasaccharide CAS 58902-60-6: Baseline Overview for Procurement Decisions


Disialyloctasaccharide (CAS 58902-60-6), also referred to as α2,6-sialylglycan, is a structurally defined, biantennary N-linked oligosaccharide comprising eight monosaccharide units, including two terminal α(2→6)-linked sialic acid residues . This compound is a homogeneous, fully characterized complex carbohydrate used as a biochemical reagent in glycobiology research, with applications spanning analytical standard development, oligosaccharide remodeling, and functional glycan studies . Its precise molecular composition (C76H125N5O57, MW 2020.81 g/mol) and high purity enable its utility in demanding experimental workflows requiring defined glycoconjugate structures .

Disialyloctasaccharide: Why Generic Substitution Fails in Research and Process Applications


Generic substitution of complex N-glycans such as Disialyloctasaccharide is technically invalid due to the profound impact of subtle structural variations on biological recognition and analytical performance. Disialyloctasaccharide possesses a specific biantennary architecture with two terminal α(2→6)-linked sialic acids, a motif that dictates distinct lectin-binding specificity (e.g., recognition by Sambucus sieboldiana agglutinin) and influences molecular interactions in viral hemagglutinin binding and immune receptor engagement . In contrast, monoSialyl glycans, α(2→3)-linked disialyl species, or glycopeptide forms (e.g., Sialylglycopeptide) exhibit divergent binding profiles, altered enzymatic substrate activities, and distinct physicochemical properties that compromise experimental reproducibility when substituted [1]. Furthermore, the compound's defined purity (>98.0% area by HPLC) and structural homogeneity are essential for applications such as internal standardization in quantitative glycomics, where even minor impurities or structural heterogeneity in alternative glycans can introduce systematic bias . Consequently, procurement of Disialyloctasaccharide must be compound-specific to ensure fidelity in critical research and analytical applications.

Disialyloctasaccharide: Quantifiable Differentiation Evidence for Scientific Procurement


Comparative Purity Analysis: Disialyloctasaccharide vs. Sialylglycopeptide

Disialyloctasaccharide is supplied with a purity specification of >98.0% area by HPLC, exceeding the standard purity threshold of >95.0% area typically specified for the closely related comparator Sialylglycopeptide (SGP) . This higher purity standard reduces the likelihood of contaminating glycoforms that could interfere with sensitive analytical or functional assays .

Glycomics Analytical Chemistry Biochemical Reagents

Structural Homogeneity Advantage: Disialyloctasaccharide vs. Sialylglycopeptide in Defined N-Glycan Applications

Disialyloctasaccharide is a homogeneous, fully carbohydrate N-glycan, whereas Sialylglycopeptide (SGP) is a glycopeptide containing a peptide moiety . This structural distinction confers a critical advantage in applications requiring a pure oligosaccharide entity, such as use as a defined glycan donor in chemoenzymatic synthesis or as a calibration standard for N-glycan profiling by mass spectrometry, where the peptide component of SGP introduces additional mass complexity and potential ionization suppression . Disialyloctasaccharide's defined oligosaccharide composition (C76H125N5O57, MW 2020.81) provides unambiguous mass spectral identification and quantitation .

Glycobiology Oligosaccharide Remodeling Chemoenzymatic Synthesis

Defined α(2→6)-Sialyl Linkage Specificity: Disialyloctasaccharide vs. α(2→3)-Linked Disialyl Glycans

Disialyloctasaccharide exhibits specific recognition by the α(2→6)-sialic acid-binding lectin Sambucus sieboldiana agglutinin (SSA), a property not shared by α(2→3)-linked disialyl glycans . Comparative binding studies demonstrate that while both α(2→6) and α(2→3) sialylated glycans engage viral hemagglutinins and Siglec receptors, the linkage isomer dictates distinct biological outcomes: α(2→6)-linkage is preferentially recognized by human influenza viruses, whereas α(2→3)-linkage is favored by avian strains [1]. Disialyloctasaccharide's defined α(2→6)-linkage thus provides a precise tool for dissecting linkage-specific biological recognition events, a functionality not replicable with α(2→3)-linked alternatives.

Lectin Binding Siglec Recognition Viral Hemagglutinin

Validated Internal Standard Performance: Disialyloctasaccharide in MALDI-TOF MS Glycan Quantification

Disialyloctasaccharide has been explicitly employed as an internal standard (IS) for the normalization and quantitative comparison of N-glycan profiles analyzed by MALDI-TOF mass spectrometry . In published protocols, the intensity of monoisotopic peaks for target N-glycans is normalized against a fixed concentration (60 μM) of Disialyloctasaccharide, enabling robust inter-sample quantitative comparisons and reducing technical variability . While alternative IS compounds (e.g., 13C-labeled N-glycans) exist, Disialyloctasaccharide provides a cost-effective, commercially available, and structurally defined standard for routine quantitative glycomics workflows, particularly where isotopic labeling is not feasible .

Glycomics MALDI-TOF MS Quantitative Analysis

Defined Storage and Stability Requirements: Disialyloctasaccharide vs. Room Temperature-Stable Glycans

Disialyloctasaccharide requires frozen storage (<0°C) and is designated as heat-sensitive, necessitating careful temperature control during shipping and handling . This requirement contrasts with certain synthetic glycans or glycopeptides that may exhibit greater thermal stability. Specifically, long-term storage at -80°C is recommended, with stock solutions stable for up to 6 months at -80°C but only 1 month at -20°C, highlighting the need for stringent cold-chain logistics [1]. Procurement decisions must therefore account for the compound's specific storage infrastructure requirements, which may exceed those for more stable glycan alternatives.

Reagent Handling Stability Procurement Logistics

Disialyloctasaccharide: Best Research and Industrial Application Scenarios Based on Verified Evidence


Quantitative Glycomics: Internal Standard for MALDI-TOF MS N-Glycan Profiling

Utilize Disialyloctasaccharide as a structurally defined, commercially available internal standard for normalizing N-glycan ion intensities in MALDI-TOF MS-based serum glycan profiling studies. This application is directly supported by published protocols employing 60 μM Disialyloctasaccharide for quantitative normalization, ensuring robust inter-sample comparisons and enhancing data reproducibility in biomarker discovery and clinical glycomics .

Oligosaccharide Remodeling: Homogeneous Glycan Donor for Chemoenzymatic Synthesis

Employ Disialyloctasaccharide as a pure, peptide-free oligosaccharide donor in transglycosylation reactions mediated by glycosynthases (e.g., Endo-M-N175Q) for the site-specific remodeling of glycoproteins. Its homogeneous composition ensures defined glycan transfer, a critical requirement for generating homogenous glycoprotein therapeutics and for structure-activity relationship studies of glycosylated biologics .

Lectin and Viral Hemagglutinin Binding Studies: Dissecting α(2→6)-Sialyl Linkage Specificity

Leverage Disialyloctasaccharide as a defined probe to investigate α(2→6)-sialic acid-dependent recognition events, including binding to Sambucus sieboldiana agglutinin (SSA) and human influenza virus hemagglutinins. Its specific linkage motif enables precise differentiation from α(2→3)-sialylated glycans in viral tropism studies and in the characterization of sialic acid-binding immunoglobulin-like lectins (Siglecs) involved in immune regulation .

Analytical Method Development: HPLC Purity Standard for Complex N-Glycan Characterization

Use high-purity Disialyloctasaccharide (>98.0% HPLC) as a reference standard for developing and validating HPLC-based separation and quantification methods for complex N-glycans. Its defined retention time and high purity provide a benchmark for assessing column performance, optimizing gradient conditions, and establishing system suitability criteria in pharmaceutical quality control and glycoprofiling workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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